![molecular formula C6H6N4S B14614492 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione CAS No. 61006-73-3](/img/structure/B14614492.png)
2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazine ring and a thione group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione typically involves the reaction of 3-amino-2-thioxo-2,3-dihydropyridine with hydrazine derivatives under specific conditions. One common method includes the use of glacial acetic acid as a solvent and heating the reaction mixture to reflux . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazine-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA, leading to the inhibition of DNA replication and transcription. These interactions are mediated through hydrogen bonding and hydrophobic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyridine-triazine structure but lack the thione group.
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds have a triazole ring fused with a pyrimidine ring, differing in the position of the nitrogen atoms.
Pyridazino[3,4-e][1,2,4]triazines: These compounds have a pyridazine ring fused with a triazine ring, differing in the ring structure.
Uniqueness
The presence of the thione group in 2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione imparts unique chemical reactivity and biological activity compared to similar compounds. This functional group allows for specific interactions with biological targets and provides distinct pathways for chemical modifications .
Propriétés
Numéro CAS |
61006-73-3 |
|---|---|
Formule moléculaire |
C6H6N4S |
Poids moléculaire |
166.21 g/mol |
Nom IUPAC |
2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione |
InChI |
InChI=1S/C6H6N4S/c11-6-8-5-4(9-10-6)2-1-3-7-5/h1-3,9H,(H2,7,8,10,11) |
Clé InChI |
XAAZUPSTOJLEKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(=S)NN2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
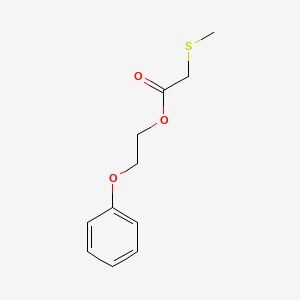

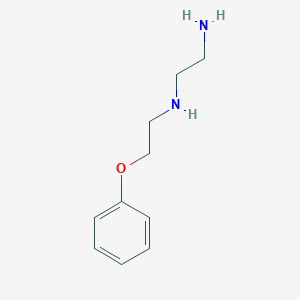
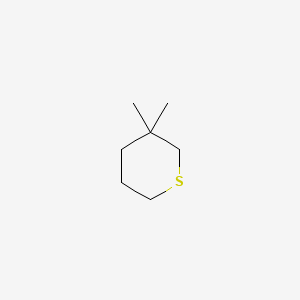



![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
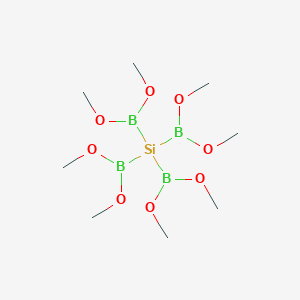
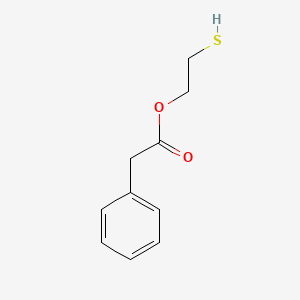
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
